2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is a compound of significant interest in organic chemistry and medicinal applications. This compound belongs to the isoindole family, which is characterized by a bicyclic structure that includes a five-membered ring fused to a six-membered aromatic ring. The presence of a hydroxypropyl group enhances its chemical properties and potential biological activities.
The compound can be synthesized through various organic reactions involving isoindole derivatives. It is classified as an isoindole derivative, specifically a substituted dihydro-isoindolone, which indicates the presence of both hydroxy and carbonyl functional groups.
The synthesis of 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one can be achieved through several methods:
For instance, one method describes starting from 2,3-epoxypropylphthalimide, where after hydrolysis and further reaction with hydrochloric acid, the desired isoindole derivative is obtained .
The molecular formula for 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is C12H13NO2. Its structure features:
The compound's molecular weight is approximately 203.24 g/mol. The structural configuration can be visualized using molecular modeling software or through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The compound participates in various chemical reactions due to its functional groups:
For example, reactions involving alkyllithium reagents can lead to further functionalization of the isoindole core, producing derivatives with enhanced biological activities .
The mechanism of action for 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one has been studied in various biological contexts:
The physical properties of 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one include:
Chemical properties include:
The applications of 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one span several fields:
Isoindolinone derivatives represent a privileged scaffold in medicinal chemistry, with their historical significance rooted in natural product discovery. Over 170 distinct isoindolinone derivatives have been identified from mycelial and endophytic fungi, forming diverse structural classes including andicichorines, stachybotrins, marilines, and clitocybins [3]. These fungal metabolites evolved as chemical defense molecules, exhibiting intrinsic bioactivities that positioned them as evolutionary-optimized starting points for drug design. The journey from natural products to synthetic analogs gained momentum with the discovery of pharmacologically potent derivatives like the fibrinolytic triprenyl phenol SMTP-7 (orniplabin), an isoindolinone dimer currently in development for stroke treatment [3]. The isoindolinone core's structural plasticity allows for extensive functionalization, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability is evidenced by the scaffold's presence in compounds spanning multiple therapeutic areas, including urease inhibitors with IC50 values as low as 10.07 µM – significantly outperforming older standards like thiourea [6].
Table 1: Evolution of Key Isoindolinone Pharmacophores
Era | Representative Compounds | Structural Features | Therapeutic Significance |
---|---|---|---|
Natural Products (Pre-1990s) | Clitocybins, Stachartins | Bicyclic, minimal substitution | Antibiotic, antifungal properties |
Early Synthetic (1990s-2000s) | Simple 2,3-disubstituted derivatives | Alkyl/aryl substituents at C2/C3 | Urease inhibition frameworks |
Modern Derivatives (2010s-Present) | SMTP-7, Hydroxypropyl analogs | Complex substituents (e.g., hydroxypropyl), dimeric systems | Targeted stroke therapy, enhanced solubility |
The specific targeting of 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one (C11H13NO2, MW 191.23) emerges from strategic molecular design principles addressing limitations of early isoindolinones [2] [5]. Its 3-hydroxypropyl chain at the C2 position introduces critical polarity (predicted logP ~1.2) while maintaining the planar aromatic benzamide moiety necessary for target engagement. This bifunctional design balances membrane permeability and aqueous solubility – a persistent challenge with highly aromatic scaffolds. The secondary alcohol functionality serves as a synthetic handle for prodrug development or further derivatization, enhancing medicinal chemistry versatility [5]. Physicochemical profiling indicates a predicted pKa of 14.46 ± 0.20 for the hydroxyl group, suggesting predominant protonation under physiological conditions, which influences both solubility and hydrogen-bonding capacity [5]. These properties position this derivative as a superior candidate for central nervous system (CNS) therapeutics where balanced partition coefficients are crucial for blood-brain barrier penetration. Additionally, the hydroxypropyl moiety may enable unique interactions with enzymatic pockets, as suggested by molecular docking studies of structurally related urease inhibitors where C2 substituents govern binding affinity to the nickel-containing active site [6].
The strategic significance of the hydroxypropyl substitution becomes evident when comparing core structural and physicochemical properties across the isoindolinone family:
Table 2: Structural and Functional Comparison of Key Isoindolinone Derivatives
Compound | Substituents | Molecular Formula | Molecular Weight | Key Bioactivities |
---|---|---|---|---|
2-(3-Hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one | 3-Hydroxypropyl at C2 | C11H13NO2 | 191.23 | Enhanced solubility; protein binding studies show promise as a core scaffold for kinase inhibitors |
3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one [4] | Methyl at C2, Hydroxymethyl at C3 | C10H11NO2 | 177.20 | Moderate urease inhibition (IC50 ~45 µM); stereochemical complexity at C3 |
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate [8] | Aromatic ester at N2 | C17H13NO6 | 327.29 | Bulky hydrophobic substituent limits solubility; potential protease inhibition |
Unsubstituted Isoindolin-1-one | H at C2 | C8H7NO | 133.15 | Minimal bioactivity; serves as synthetic precursor |
The hydroxypropyl derivative exhibits optimal polar surface area (≈50 Ų) for membrane permeation among active analogs – significantly higher than the dimethyl variant (≈40 Ų) but lower than the benzoate derivative (≈90 Ų). This places it within the ideal range for oral bioavailability according to Lipinski's extended rules [5]. Crucially, its melting point (predicted 379°C) and density (1.209 g/cm³) suggest favorable crystalline stability for formulation development compared to liquid or low-melting analogs [5]. Synthetic accessibility further differentiates these derivatives: The hydroxypropyl compound is commercially available at 95% purity with straightforward scale-up protocols (e.g., EnamineStore catalog EN300-217577), while complex dimers like SMTP-7 require multi-step biosynthesis [2] [3]. This combination of drug-like properties, synthetic tractability, and structural novelty underpins its selection as a candidate for lead optimization programs targeting enzymatic inhibition and CNS disorders.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: